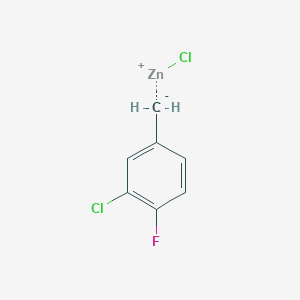
3-Chloro-4-fluorobenzylzinc chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-Fluorobenzylzinc chloride: (MFCD11226469) is an organozinc compound commonly used in organic synthesis. It is typically supplied as a 0.5 M solution in tetrahydrofuran. This compound is known for its reactivity and utility in various chemical transformations, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-Fluorobenzylzinc chloride typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common to maintain consistency and safety.
化学反応の分析
Types of Reactions:
Oxidation: 3-Chloro-4-Fluorobenzylzinc chloride can undergo oxidation reactions, typically forming the corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: This compound can be reduced to form the corresponding benzylzinc compound, which can further react with electrophiles.
Substitution: It is highly reactive in nucleophilic substitution reactions, where the zinc moiety can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylzinc derivatives.
Substitution: Various substituted benzyl compounds depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-Chloro-4-Fluorobenzylzinc chloride is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is a valuable reagent in the synthesis of complex organic molecules.
Biology: In biological research, this compound can be used to modify biomolecules, aiding in the study of biochemical pathways and the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-4-Fluorobenzylzinc chloride involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom during the reaction. This makes it highly effective in cross-coupling reactions, where it can form bonds with various electrophiles.
類似化合物との比較
- 3-Chlorobenzylzinc chloride
- 4-Fluorobenzylzinc chloride
- Benzylzinc chloride
Comparison: 3-Chloro-4-Fluorobenzylzinc chloride is unique due to the presence of both chloro and fluoro substituents on the benzyl ring. This dual substitution provides distinct reactivity patterns compared to its analogs. For instance, the presence of the fluoro group can enhance the compound’s stability and reactivity in certain reactions, making it more versatile in synthetic applications.
特性
分子式 |
C7H5Cl2FZn |
|---|---|
分子量 |
244.4 g/mol |
IUPAC名 |
2-chloro-1-fluoro-4-methanidylbenzene;chlorozinc(1+) |
InChI |
InChI=1S/C7H5ClF.ClH.Zn/c1-5-2-3-7(9)6(8)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChIキー |
AYBCKVANGGTXKP-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C1=CC(=C(C=C1)F)Cl.Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















